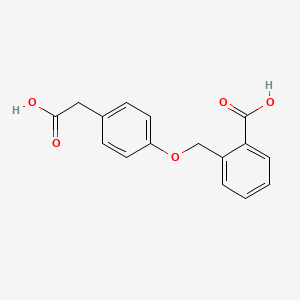

2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

カタログ番号 B1366930

CAS番号:

55453-89-9

分子量: 286.28 g/mol

InChIキー: BCYWXPITXHFIQM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07687646B2

Procedure details

A solution of 4-hydroxyphenylacetic acid (90.0 g, 0.58 mol; assay >98%) and phthalide (85.07 g, 0.63 mol) in DMF (323 g) was heated to an internal temperature of 130° C. The pressure was reduced to 800 mbar and sodium methoxide (224.6 g, 1.25 mol, assay: 30% methanolic solution) was added slowly to the mixture maintaining the internal temperature above 100° C. During the addition methanol was distilled off, and after the addition the distillation was continued under normal pressure until the internal temperature increased to 130° C. again (260 g distillate). After stirring at this temperature for 6.5 h, phthalide (8.5 g, 0.06 mol) was added and the mixture was stirred overnight (16 h). Afterwards the mixture was cooled to 100° C. and hydrolyzed with water (1040 g). After cooling to <10° C., the pH of the mixture was adjusted to pH 1 with hydrochloric acid (163.5 g, 1.43 mol; assay: 32%). The product was filtered off, washed with water (700 g) and dried under vacuum for 15 hours at 60° C. to give crude 4-(2-carboxybenzyloxy)phenylacetic acid (Olo-IM1) (yield: 174.6 g, 0.48 mol, 82.1%; HPLC assay: 78.0%).

Name

sodium methoxide

Quantity

224.6 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1([C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][O:14]1)=[O:13].C[O-].[Na+].Cl>CN(C=O)C.O.CO>[C:12]([C:21]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:15][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)([OH:14])=[O:13] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

85.07 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=O)OCC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

323 g

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

sodium methoxide

|

|

Quantity

|

224.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=O)OCC2=CC=CC=C12

|

Step Four

|

Name

|

|

|

Quantity

|

163.5 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

1040 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at this temperature for 6.5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly to the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the internal temperature above 100° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred overnight (16 h)

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to <10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (700 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum for 15 hours at 60° C.

|

|

Duration

|

15 h

|

Outcomes

Product

Details

Reaction Time |

6.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)C1=C(COC2=CC=C(C=C2)CC(=O)O)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.48 mol | |

| AMOUNT: MASS | 174.6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 82.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |